BS3 Crosslinker
Description
Significance of Covalent Crosslinking in Biomolecular Research
Covalent crosslinking is a biochemical technique that forms stable, covalent bonds between molecules, effectively "freezing" them in their native state. creative-proteomics.comcreative-proteomics.com This is particularly crucial for studying transient or weak interactions between proteins that are otherwise difficult to detect. creative-proteomics.comthermofisher.com By creating these permanent links, researchers can capture and analyze protein complexes, providing invaluable insights into their structure, function, and spatial organization. creative-proteomics.comcreative-proteomics.com The resulting data can be used to map protein-protein interaction networks, determine the proximity of specific amino acid residues, and contribute to the computational modeling of protein structures. creative-proteomics.comrsc.org
Overview of Amine-Reactive Homobifunctional Crosslinkers
Among the diverse array of crosslinking reagents, amine-reactive homobifunctional crosslinkers are a prominent class. thermofisher.comscbt.com These molecules possess two identical reactive groups that specifically target primary amines, which are abundantly found in the lysine (B10760008) residues and at the N-terminus of proteins. creative-proteomics.comthermofisher.comwikipedia.org The "homobifunctional" nature means both ends of the crosslinker are the same, allowing for a single-step reaction to link two amine-containing molecules. wikipedia.org Examples of such crosslinkers include Disuccinimidyl glutarate, Dimethyl pimelimidate dihydrochloride, and Glutaraldehyde (B144438). scbt.com These reagents form stable amide bonds with the primary amines, creating a durable bridge between the interacting proteins. thermofisher.comscbt.com
Positioning of Bis(sulfosuccinimidyl)suberate Disodium (BS3) in the Field
Bis(sulfosuccinimidyl)suberate disodium, commonly known as BS3, is a well-established and widely used amine-reactive homobifunctional crosslinker. wikipedia.orgabcam.com What sets BS3 apart is its water-solubility, a characteristic conferred by the sulfonyl groups at each end of the molecule. wikipedia.orgdojindo.com This property is highly advantageous as it allows for crosslinking reactions to be performed in aqueous solutions under physiological conditions, minimizing the disruption of protein structure and function that can be caused by organic solvents. wikipedia.orgthermofisher.com
BS3 is the water-soluble analog of Disuccinimidyl suberate (B1241622) (DSS). wikipedia.orgthermofisher.com While both share the same amine-reactive N-hydroxysuccinimide (NHS) esters and an 8-carbon spacer arm, the hydrophilicity of BS3 makes it membrane-impermeable. wikipedia.orgthermofisher.comnih.gov This feature is particularly useful for selectively crosslinking proteins on the cell surface. wikipedia.orgthermofisher.comnih.gov The non-cleavable nature of the bonds formed by BS3 ensures the stability of the crosslinked complexes for subsequent analysis. wikipedia.orgmedchemexpress.com
Scope and Objectives of Academic Research on BS3 Crosslinker Disodium
Academic research involving BS3 is extensive and multifaceted, primarily focusing on elucidating protein structure and interactions. Key research objectives include:
Mapping Protein-Protein Interactions: Identifying the components of protein complexes and their spatial arrangement. creative-proteomics.comnih.gov
Analyzing Protein Conformation: Studying the three-dimensional shape of proteins and how it changes in response to various stimuli. nih.gov
Investigating Receptor Dimerization: Understanding how cell surface receptors come together to initiate signaling cascades. nih.govspringernature.com
Characterizing Protein Aggregation: Examining the formation of protein aggregates, which is relevant to various diseases. researchgate.netplos.org
Researchers utilize BS3 in conjunction with techniques like mass spectrometry and gel electrophoresis to identify the crosslinked proteins and the specific sites of interaction. nih.govnih.govnih.gov The distance constraints provided by the this compound, with its 11.4 Å spacer arm, are valuable for computational modeling of protein complex structures. fishersci.noelifesciences.org Furthermore, the use of deuterated (heavy) and non-deuterated (light) forms of BS3 allows for comparative and quantitative crosslinking studies, providing deeper insights into dynamic changes in protein interactions. wikipedia.orgnih.govnih.gov
Structure
2D Structure
Propriétés
IUPAC Name |
disodium;1-[8-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-8-oxooctanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O14S2.2Na/c19-11-7-9(33(25,26)27)15(23)17(11)31-13(21)5-3-1-2-4-6-14(22)32-18-12(20)8-10(16(18)24)34(28,29)30;;/h9-10H,1-8H2,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJYOHMBGJPESL-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2Na2O14S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Fundamental Principles of Bs3 Crosslinking in Protein Conjugation
Mechanism of Amide Bond Formation with Primary Amines
BS3 facilitates the formation of stable amide bonds through a nucleophilic acyl substitution reaction. wikipedia.org The reactive groups at both ends of the BS3 molecule are N-hydroxysulfosuccinimide (sulfo-NHS) esters. wikipedia.org These esters readily react with primary amines, which are prevalent in proteins, leading to the formation of a covalent amide linkage and the release of N-hydroxysulfosuccinimide as a byproduct. thermofisher.com This reaction is most efficient in a pH range of 7 to 9. thermofisher.comthermofisher.com
Reactivity with Lysine (B10760008) Residues
The primary targets for BS3 within a protein are the ε-amino groups of lysine residues. thermofisher.comnih.gov Lysine residues are frequently found on the exterior surfaces of proteins, making their primary amines accessible for reaction with the sulfo-NHS esters of BS3. thermofisher.com The reaction results in a stable amide bond, effectively crosslinking the lysine residue to another reactive site. nih.gov While other amino acids possess nitrogen in their side chains, the ε-amine of lysine is the primary reactive site that yields a stable product with NHS-esters. nih.gov Although less common, side reactions with the hydroxyl groups of serine, threonine, and tyrosine residues have been observed. researchgate.net
Reactivity with Protein N-termini
In addition to lysine residues, the α-amino group at the N-terminus of a polypeptide chain is also a primary amine and is therefore reactive with BS3. wikipedia.orgnih.gov This allows for the crosslinking of the N-terminal end of a protein to either a lysine residue on another protein or the N-terminus of a different polypeptide chain. thermofisher.com The fundamental reaction mechanism is identical to that involving lysine residues, resulting in the formation of a stable amide bond. wikipedia.org
Spacer Arm Characteristics and Distance Constraints
The spacer arm of the BS3 molecule is a critical feature that dictates the distance over which crosslinking can occur. This linker is composed of an 8-carbon chain. thermofisher.com
Geometric Implications of the 11.4 Å Spacer Length
The fully extended length of the BS3 spacer arm is 11.4 Ångstroms (Å). nih.govresearchgate.net This measurement represents the distance between the two nitrogen atoms of the crosslinked amino groups. nih.gov This fixed length imposes a geometric constraint on the proteins or domains that can be crosslinked, as only primary amines within this spatial proximity can be covalently linked. This property is instrumental in probing the three-dimensional structure of proteins and protein complexes.
Interactive Table: BS3 Crosslinker Spacer Arm Properties
| Property | Value |
|---|---|
| Spacer Arm Length | 11.4 Å |
| Number of Atoms in Spacer | 8 |
| Chemical Nature | Non-cleavable |
Theoretical Maxima for Crosslinked Cα-Cα Distances
While the spacer arm itself is 11.4 Å, the distance between the alpha-carbon (Cα) atoms of the two crosslinked amino acid residues can be significantly greater. This is due to the flexibility of the lysine side chains. Theoretical and experimental studies have established that the maximum Cα-Cα distance for residues crosslinked with BS3 can be up to approximately 24 Å to 30 Å. nih.govresearchgate.netnih.gov This extended distance accounts for the length of the lysine side chains at both ends of the crosslink in addition to the spacer arm. A tolerance of around 3 Å is often added to the theoretical maximum to account for protein dynamics. nih.govresearchgate.net
Water Solubility and Membrane Impermeability for Targeted Applications
The chemical properties of BS3 make it particularly suitable for specific biological applications.
BS3 is a water-soluble compound, a characteristic conferred by the sulfonate groups on its N-hydroxysuccinimide esters. wikipedia.orgabcam.com This solubility allows for crosslinking reactions to be conducted in aqueous buffers at physiological pH without the need for organic solvents like DMSO or DMF, which can denature or perturb protein structure. thermofisher.comthermofisher.com The water-soluble nature of BS3 is a significant advantage over its non-sulfonated analog, disuccinimidyl suberate (B1241622) (DSS). wikipedia.orgnih.gov
Furthermore, the charged nature of the sulfonate groups renders BS3 membrane-impermeable. wikipedia.orgabcam.comcyanagen.com This means it cannot freely pass through the lipid bilayer of cell membranes. wikipedia.org This property is highly advantageous for selectively crosslinking proteins on the exterior surface of cells, allowing researchers to study cell-surface protein interactions without affecting intracellular components. thermofisher.comabcam.com
Interactive Table: Physicochemical Properties of BS3
| Property | Description |
|---|---|
| Water Solubility | High, due to terminal sulfonate groups. wikipedia.orgabcam.com |
| Membrane Permeability | Impermeable, due to charged sulfonate groups. wikipedia.orgabcam.comcyanagen.com |
| Reactive Groups | N-hydroxysulfosuccinimide (sulfo-NHS) esters. wikipedia.org |
| Target Groups | Primary amines (lysine ε-amino groups and protein N-termini). wikipedia.orgnih.gov |
Non-Cleavable Nature and Implications for Stable Complex Capture
The chemical architecture of Bis(sulfosuccinimidyl) suberate (BS3) is distinguished by an 8-carbon spacer arm that is non-cleavable under typical biochemical conditions. insung.net This inherent stability is a pivotal feature, as the crosslinker forms irreversible covalent amide bonds between interacting proteins. thermofisher.comhuji.ac.il Once the sulfo-N-hydroxysuccinimide (sulfo-NHS) esters at each end of the BS3 molecule react with the primary amines of lysine residues or N-termini on nearby proteins, the resulting linkage is permanent. thermofisher.comaustinpublishinggroup.com This contrasts sharply with cleavable crosslinkers, which contain linkages like disulfide bonds that can be broken with reducing agents. thermofisher.com
The primary implication of this non-cleavable bond is the ability to "trap" or "freeze" protein-protein interactions, transforming transient or weak associations into stable, covalently-linked complexes. thermofisher.com This stabilization is crucial for the subsequent analysis of these complexes, as it prevents their dissociation during downstream applications such as electrophoresis, chromatography, and mass spectrometry. nih.govnih.gov The robust nature of the BS3-mediated linkage ensures that the captured protein complex remains intact, providing a reliable snapshot of protein interactions as they occurred in their native environment. nih.gov
This stability is particularly advantageous in cross-linking mass spectrometry (XL-MS), a powerful technique for studying protein structures and interaction networks. austinpublishinggroup.com While the analysis of data from non-cleavable crosslinkers can be more complex than that from their MS-cleavable counterparts, they are still employed in the majority of XL-MS studies—approximately 78%—due to their effectiveness in well-established protocols for purified proteins and smaller assemblies. nih.gov The distance constraint imposed by the 11.4-angstrom spacer arm of BS3 provides valuable structural information for modeling the topology of protein complexes. thermofisher.comnih.gov
Detailed Research Findings
Research has consistently demonstrated the utility of BS3's non-cleavable nature for capturing and analyzing stable protein complexes across various biological systems.
A study investigating protein interactions in yeast mitochondria highlighted the efficacy of BS3 in a complex biological sample. Researchers successfully used the non-cleavable crosslinker to identify a large number of protein-protein interactions. The stability of the linkages was essential for the subsequent digestion, enrichment, and mass spectrometry analysis that led to the identification of thousands of unique cross-links. nih.gov
| Growth Condition | Unique Residue-to-Residue Cross-Links Identified |
|---|---|
| Glycerol (non-fermentable carbon source) | 2100 |
| Glucose (fermentable carbon source) | 1787 |
Another significant application is in the study of protein aggregation, such as with the amyloid-β (Aβ) peptide involved in Alzheimer's disease. A comparative study found BS3 to be superior to the crosslinker glutaraldehyde (B144438) for analyzing Aβ oligomers. BS3 induced moderate and stable crosslinking, which allowed for the accurate characterization of different oligomeric states in solution and within phospholipid membranes. plos.org In contrast, glutaraldehyde caused excessive crosslinking, leading to artifacts that did not represent the native state of the protein aggregates. nih.govplos.org The stability of the BS3-linked oligomers was critical for their analysis by electrophoresis and transmission electron microscopy. plos.org
| Cross-Linking Agent | Observation | Monomer:Aggregate Ratio |
|---|---|---|
| BS3 | Moderate cross-linking, preserving oligomeric states. | Not specified directly, but shown to be more representative of native states. |
| Glutaraldehyde | Excessive cross-linking, leading to potential artifacts. | 69.6% : 30.4% |
Furthermore, quantitative XL-MS strategies often utilize stable-isotope labeled versions of BS3 (e.g., BS3-d0 and BS3-d4) to study conformational changes within protein complexes. nih.gov In this approach, different states of a complex are cross-linked with the light (d0) and heavy (d4) versions of the non-cleavable reagent, respectively. The samples are then mixed, and the ratio of light to heavy cross-linked peptides is quantified by mass spectrometry. This provides a direct measure of changes in protein structure or subunit interactions in response to stimuli like ligand binding or post-translational modifications. nih.govnih.gov The irreversible nature of the BS3 cross-link is fundamental to this method, ensuring that the captured conformational states are preserved throughout the analytical workflow. nih.gov
Iii. Methodological Frameworks for Bs3 Application in Protein Interaction Studies
General Experimental Design for BS3-Mediated Crosslinking
A systematic approach to the experimental design is paramount for achieving reproducible and meaningful results in BS3-mediated crosslinking studies. Key considerations include the concentrations of the interacting proteins and the crosslinker, the composition of the reaction buffer, the kinetics of the reaction, and the methods for termination and subsequent purification.
The relative concentrations of the protein sample and the BS3 crosslinker are critical determinants of the crosslinking efficiency. The goal is to facilitate intramolecular and specific intermolecular crosslinks while minimizing random, non-specific interactions that can lead to the formation of large, uninformative aggregates.
The optimal concentration of the protein of interest should be empirically determined, often falling within the range of 10-20 µM. The molar excess of BS3 to the protein is a crucial parameter that requires careful optimization. A general guideline is to use a 10- to 20-fold molar excess of the crosslinker to the protein. ed.ac.uk However, this ratio is highly dependent on the protein concentration. For protein concentrations greater than 5 mg/mL, a 10-fold molar excess is often recommended, whereas for concentrations below 5 mg/mL, a 20- to 50-fold molar excess may be necessary to achieve sufficient crosslinking. thermofisher.cominterchim.frinterchim.fr It is advisable to perform a titration experiment with varying BS3 concentrations to identify the minimal amount required for effective crosslinking, thereby reducing the risk of protein aggregation and non-specific modifications. huji.ac.il The final concentration of the this compound in the reaction typically ranges from 0.25 to 5 mM. thermofisher.cominterchim.frinterchim.fr
Table 1: Recommended Molar Excess of BS3 Based on Protein Concentration
| Protein Concentration | Recommended Molar Excess of BS3 |
|---|---|
| > 5 mg/mL | 10-fold |
| < 5 mg/mL | 20- to 50-fold |
The choice of buffer system and its pH are critical for the efficiency and specificity of the BS3 crosslinking reaction. BS3 is an amine-reactive crosslinker, meaning it forms stable amide bonds with primary amino groups, such as the N-terminus of a polypeptide chain and the epsilon-amino group of lysine (B10760008) residues. thermofisher.com Therefore, it is imperative to use buffers that are devoid of primary amines, as these will compete with the target proteins for reaction with the BS3, thereby quenching the crosslinking reaction. researchgate.net
Commonly used compatible buffer systems include Phosphate Buffered Saline (PBS), HEPES, carbonate/bicarbonate, and borate (B1201080) buffers. thermofisher.cominterchim.frinterchim.frcovachem.com Tris-based buffers, which contain a primary amine, are incompatible with the crosslinking reaction itself but are frequently used as quenching agents to terminate the reaction. covachem.commtoz-biolabs.com
The pH of the reaction buffer significantly influences the rate of the crosslinking reaction. The optimal pH range for BS3 crosslinking is between 7.0 and 9.0. thermofisher.cominterchim.frinterchim.frbio-world.com Within this range, the primary amino groups on the proteins are sufficiently deprotonated and thus more nucleophilic, leading to a more efficient reaction with the N-hydroxysuccinimide (NHS) esters of BS3. As the pH increases, the rate of hydrolysis of the NHS esters also increases, which can reduce the crosslinking efficiency. interchim.fr Therefore, a pH of around 7.5 is often considered ideal, balancing the reactivity of the primary amines with the stability of the crosslinker. bio-world.com
Table 2: Compatible and Incompatible Buffer Systems for BS3 Crosslinking
| Compatible Buffers | Incompatible Buffers (for reaction) |
|---|---|
| Phosphate Buffered Saline (PBS) | Tris |
| HEPES | Glycine |
| Carbonate/Bicarbonate | |
| Borate | |
| MES |
The kinetics of the BS3 crosslinking reaction are influenced by both the incubation time and the temperature. These parameters must be optimized to allow for sufficient crosslinking of interacting proteins while minimizing the formation of non-specific crosslinks and protein denaturation.
Typical incubation times for BS3 crosslinking reactions range from 30 minutes to 2 hours. thermofisher.cominterchim.frinterchim.fr A common starting point is a 30-60 minute incubation at room temperature. interchim.fr Alternatively, the reaction can be carried out on ice for 2 hours or even longer (e.g., 2-3 hours at 4°C). ed.ac.ukinterchim.frcovachem.com Lowering the temperature can slow down the reaction rate, which may be beneficial for controlling the extent of crosslinking and preserving the native conformation of temperature-sensitive protein complexes. windows.net It is important to note that the reaction rate is only slightly slower at lower temperatures. windows.netproteochem.com Optimization of both time and temperature is often necessary to achieve the desired level of crosslinking for a specific protein system. For instance, one study recommended incubating the protein sample with the crosslinker for 45 minutes at 30°C or for 90 minutes on ice. huji.ac.il
Table 3: Typical Incubation Parameters for BS3 Crosslinking
| Parameter | Typical Range |
|---|---|
| Incubation Time | 30 minutes - 3 hours |
| Temperature | 4°C (on ice) to 30°C |
To ensure that the crosslinking reaction is stopped at a specific time point and to prevent further, uncontrolled crosslinking, a quenching step is essential. Quenching involves the addition of a reagent that contains a high concentration of primary amines, which will react with and consume any unreacted BS3.
The most commonly used quenching agents are Tris buffer and glycine. thermofisher.comcovachem.commtoz-biolabs.com These reagents are added to the reaction mixture to a final concentration that is sufficient to effectively stop the reaction. Recommended final concentrations for Tris are typically in the range of 10 to 50 mM. thermofisher.comcovachem.com The quenching reaction is usually allowed to proceed for 15 to 20 minutes at room temperature. ed.ac.ukthermofisher.comcovachem.com This ensures that all reactive NHS esters on the BS3 molecules are deactivated, preventing any further modification of the protein sample. Another option for quenching is the use of ammonium (B1175870) bicarbonate, which can be added to a final concentration of 30 mM and incubated for an additional 15 minutes. huji.ac.il
Table 4: Common Quenching Reagents for BS3 Crosslinking
| Quenching Reagent | Typical Final Concentration | Incubation Time |
|---|---|---|
| Tris | 10 - 50 mM | 15 - 20 minutes |
| Glycine | 10 - 25 mM | ~20 minutes |
| Ammonium Bicarbonate | 30 mM | ~15 minutes |
Following the quenching step, it is often necessary to remove unreacted and quenched crosslinker, as well as other small molecules, from the crosslinked protein sample. This purification step is crucial for downstream analytical techniques such as SDS-PAGE, Western blotting, and mass spectrometry.
Common methods for post-crosslinking purification include dialysis and gel filtration (desalting). ed.ac.ukcovachem.comwindows.net These techniques effectively separate the larger, crosslinked protein complexes from the smaller, unwanted components of the reaction mixture. For mass spectrometry analysis, further sample preparation steps are required. This may involve acetone (B3395972) precipitation of the proteins, followed by in-gel or in-solution digestion with a protease such as trypsin. huji.ac.il The resulting peptide mixture can then be analyzed by LC-MS/MS to identify the crosslinked peptides and map the protein-protein interaction sites.
Comparative Crosslinking Strategies Utilizing Isotopically Labeled BS3 Analogs
The use of isotopically labeled BS3 analogs, such as deuterated BS3 (BS3-d4), has enabled the development of powerful comparative and quantitative crosslinking strategies. ed.ac.uknih.govnih.gov These approaches allow for the analysis of conformational changes in protein complexes in response to various stimuli, such as ligand binding or post-translational modifications. nih.gov
In a typical comparative crosslinking experiment, two different states of a protein complex (e.g., with and without a ligand) are crosslinked separately using the non-deuterated (BS3-d0) and deuterated (BS3-d4) forms of the crosslinker. nih.gov The two samples are then mixed in a 1:1 ratio and processed together for mass spectrometry analysis. nih.gov The mass difference of 4 Da between the BS3-d0 and BS3-d4 crosslinked peptides allows for their simultaneous detection and quantification. nih.govbiorxiv.org Changes in the ratios of the light (d0) to heavy (d4) crosslinked peptides can reveal alterations in protein conformation and interaction interfaces. nih.gov This quantitative approach provides a more dynamic view of protein interactions than can be achieved with traditional crosslinking methods. ed.ac.uknih.gov A "label-swap" replica, where the labeling of the two states is reversed, is often performed to increase the confidence in the quantitative data. biorxiv.org
Principles of Deuterated BS3 (d0/d4, d0/d8) in Quantitative Studies
Quantitative crosslinking mass spectrometry (QCLMS) utilizes isotope-labeled crosslinkers to provide a quantitative readout of protein conformational changes and alterations in protein-protein interactions. springernature.combiorxiv.org Deuterated versions of BS3, such as BS3-d4 and BS3-d8, are instrumental in this approach. nih.gov The underlying principle involves the use of "light" (d0) and "heavy" (d4 or d8) isotopic forms of the this compound to differentially label proteins in two different states (e.g., with and without a ligand). springernature.comnih.gov
In a typical experiment, one protein state is crosslinked with the light BS3 (d0), while the other state is crosslinked with the heavy BS3 (d4). springernature.comnih.gov Following the crosslinking reaction, the two samples are combined in a 1:1 ratio, digested (usually with trypsin), and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The mass difference between the light and heavy crosslinked peptides allows for their simultaneous detection and quantification. nih.gov The ratio of the peak intensities of the heavy to light crosslinked peptides provides a direct measure of the change in the proximity of the crosslinked residues between the two protein states. biorxiv.orgnih.gov
This ratiometric analysis enables the identification of regions within a protein or protein complex that undergo conformational changes in response to stimuli such as ligand binding or post-translational modifications. springernature.comnih.gov An increase in the ratio of a particular crosslink suggests that the two linked residues are, on average, closer together in the "heavy"-labeled state, while a decrease suggests they are further apart.
Table 1: Principles of Deuterated BS3 in Quantitative Studies
| Principle | Description |
|---|---|
| Isotopic Labeling | Use of non-deuterated (d0, "light") and deuterated (d4, d8, "heavy") forms of BS3 to label proteins in different conformational states. springernature.comnih.gov |
| Differential Analysis | Comparison of the abundance of "light" and "heavy" crosslinked peptides to quantify changes in protein conformation or interaction. biorxiv.orgnih.gov |
| Mass Spectrometry | LC-MS/MS is used to separate, identify, and quantify the isotopically labeled crosslinked peptides based on their mass difference. nih.gov |
| Ratio Calculation | The ratio of heavy to light peak intensities provides a direct readout of the conformational change. nih.gov |
Experimental Workflows for Differential Conformational Analysis
The experimental workflow for differential conformational analysis using deuterated BS3 involves several key steps designed to compare protein structures under different conditions. nih.gov
Sample Preparation : Two aliquots of the protein or protein complex of interest are prepared. One serves as the control (e.g., apo form), while the other is subjected to a specific stimulus, such as the addition of a ligand or an enzyme to induce post-translational modifications. springernature.comnih.gov
Differential Crosslinking : The control sample is crosslinked with the non-deuterated BS3 (d0), and the experimental sample is crosslinked with a deuterated version of BS3 (e.g., d4). springernature.comnih.gov It is crucial to optimize the crosslinker concentration and reaction time to ensure sufficient crosslinking without causing excessive protein aggregation. nih.gov
Sample Pooling and Digestion : After quenching the crosslinking reaction, the two samples are mixed in a 1:1 molar ratio. nih.gov This pooling minimizes experimental variability in subsequent steps. nih.gov The combined sample is then subjected to enzymatic digestion, typically with trypsin, to generate a complex mixture of peptides, including crosslinked species. nih.gov
LC-MS/MS Analysis : The peptide mixture is analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). rsc.org This allows for the separation of peptides and the acquisition of fragmentation spectra for identification.
Data Analysis : Specialized software is used to identify the crosslinked peptides and to quantify the relative abundance of the d0 and d4 labeled pairs. nih.gov The ratios of the peak areas for each pair of crosslinked peptides are calculated to reveal changes in protein conformation. nih.gov
This comparative approach allows for the precise mapping of conformational changes within a protein or protein complex upon a specific perturbation. springernature.com
Pooling of Samples for Integrated Mass Spectrometry Analysis
A critical step in the quantitative crosslinking workflow is the pooling of the differentially labeled samples prior to mass spectrometry analysis. nih.gov By combining the "light" (d0-BS3 crosslinked) and "heavy" (d4-BS3 crosslinked) samples into a single mixture, any variations introduced during sample processing, digestion, and LC-MS/MS analysis will affect both samples equally. nih.gov This co-analysis significantly improves the accuracy and reliability of the quantitative comparison.
The integrated analysis of the pooled sample allows for the direct comparison of the signal intensities of the isotopic pairs of crosslinked peptides within the same mass spectrum. nih.gov This eliminates the need for separate analyses and subsequent normalization, which can introduce errors. The resulting data provides a robust quantitative measure of the conformational changes that occurred in response to the experimental stimulus. nih.gov This strategy is particularly powerful for studying dynamic protein interactions and subtle conformational shifts that might be difficult to detect with other methods. nih.gov
In Vitro Crosslinking Methodologies with BS3
BS3 is a versatile tool for in vitro studies of protein interactions, enabling the stabilization and preservation of protein complexes for further analysis.
Stabilization of Solubilized Membrane Proteins
Membrane proteins are notoriously challenging to study due to their hydrophobic nature and reliance on a lipid bilayer for structural integrity. Solubilization with detergents can often lead to destabilization and loss of native oligomeric states. researchgate.net BS3 crosslinking can be employed to stabilize the structure of solubilized membrane proteins. nih.gov
By reacting with primary amines on the protein surface, BS3 can introduce covalent linkages that lock the protein into its native conformation, preventing it from unfolding or dissociating upon removal from the membrane environment. nih.gov This is particularly useful for capturing the oligomeric state of membrane proteins, which is often crucial for their function. nih.gov For instance, BS3 has been used to crosslink and stabilize amyloid-β peptide oligomers in phospholipid membranes, allowing for their subsequent analysis by electrophoresis. nih.gov The water-soluble nature of BS3 makes it ideal for these applications, as it can be directly added to aqueous solutions of solubilized proteins without the need for organic solvents that could further perturb the protein's structure. thermofisher.com
Preservation of Protein Complexes in Solution
In solution, protein complexes exist in a dynamic equilibrium. BS3 can be used to "freeze" these interactions by covalently linking the constituent proteins. acs.org This preservation of the complex allows for its isolation and characterization using techniques that might otherwise disrupt the interactions, such as gel electrophoresis or affinity purification. acs.orgthermofisher.com
Table 2: In Vitro Crosslinking Applications of BS3
| Application | Description | Key Advantage |
|---|---|---|
| Stabilization of Membrane Proteins | Covalently links subunits of solubilized membrane proteins to maintain their native conformation and oligomeric state. nih.gov | Prevents dissociation and unfolding upon removal from the lipid environment. nih.gov |
| Preservation of Protein Complexes | "Freezes" dynamic protein-protein interactions in solution, allowing for subsequent analysis of the intact complex. acs.org | Enables the study of complex architecture and interaction interfaces. acs.org |
Cell Surface Protein Crosslinking using BS3
BS3 is particularly well-suited for studying protein interactions on the surface of living cells. rsc.orgnih.gov Its hydrophilic nature and the presence of charged sulfonate groups prevent it from crossing the cell membrane. thermofisher.comnih.govwikipedia.org This property allows for the specific crosslinking of extracellular domains of transmembrane proteins and other cell-surface proteins without affecting intracellular components. nih.gov
The experimental procedure typically involves incubating intact cells with BS3 for a defined period at a controlled temperature. nih.gov The crosslinker will then covalently link proteins that are in close proximity on the cell surface. nih.gov Following the crosslinking reaction, the cells are lysed, and the crosslinked complexes can be analyzed by various methods, including immunoprecipitation and western blotting, to identify interacting partners. nih.gov
This technique has been successfully used to study the surface expression and dimerization of receptors, providing valuable information about their activation and signaling mechanisms. nih.gov For example, BS3 crosslinking has been employed to measure the cell surface expression of glutamate (B1630785) receptor subunits in the brain. nih.gov
Selective Labeling of Extracellular Protein Interactomes
The membrane-impermeable nature of BS3 is fundamental to its application in selectively labeling and identifying proteins that constitute the extracellular interactome. By treating intact cells with BS3, researchers can covalently link proteins that are in close proximity on the cell surface, effectively "freezing" these interactions for subsequent analysis. thermofisher.com This methodological approach is invaluable for mapping the intricate network of receptor-ligand interactions, cell adhesion molecules, and other cell surface protein complexes in their native environment.
Following the crosslinking of cell surface proteins, the cells are lysed, and the crosslinked protein complexes are isolated. Subsequent analysis, typically by mass spectrometry, allows for the identification of the interacting protein partners. This technique has been successfully employed to investigate various cell surface receptor interactomes. For instance, it has been used to study the nicotinic acetylcholine (B1216132) receptor (nAChR) interactome after solubilizing membrane proteins. nih.govfrontiersin.org The general workflow for such an experiment is outlined below:
| Step | Description | Purpose |
| 1. Cell Culture and Preparation | Cells of interest are cultured to the desired confluency. | To obtain a sufficient quantity of cells for the experiment. |
| 2. Washing | Cells are washed with an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a pH of 7-9. | To remove any amine-containing components from the culture medium that could quench the this compound. |
| 3. BS3 Crosslinking | Intact cells are incubated with a freshly prepared solution of BS3 in an amine-free buffer. | To covalently link interacting proteins on the cell surface. The concentration of BS3 and incubation time are critical parameters that need to be optimized for each experimental system. |
| 4. Quenching | The crosslinking reaction is terminated by adding a quenching buffer containing primary amines (e.g., Tris or glycine). | To inactivate any unreacted BS3 and prevent non-specific crosslinking after cell lysis. |
| 5. Cell Lysis | Cells are lysed to release the protein content, including the crosslinked complexes. | To make the protein complexes accessible for further purification and analysis. |
| 6. Affinity Purification | The protein of interest and its crosslinked partners are isolated, often through immunoprecipitation using an antibody specific to the target protein. | To enrich for the protein complexes of interest and remove non-crosslinked proteins. |
| 7. SDS-PAGE and In-Gel Digestion | The purified protein complexes are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Bands corresponding to the crosslinked complexes are excised and subjected to in-gel digestion with a protease (e.g., trypsin). | To separate the protein complexes by size and to generate peptides suitable for mass spectrometry analysis. |
| 8. Mass Spectrometry Analysis | The resulting peptides are analyzed by mass spectrometry (MS) to identify the crosslinked proteins. | To determine the identity of the proteins that were interacting with the target protein on the cell surface. |
A key advantage of this approach is its ability to capture both stable and transient protein interactions that might be lost during traditional co-immunoprecipitation experiments. uta.edu
Integration with Cell Labeling and Ligand Stimulation Protocols
The utility of BS3 crosslinking is significantly enhanced when integrated with other cell labeling and stimulation techniques. This combination allows for the investigation of dynamic changes in the extracellular interactome in response to specific stimuli, such as ligand binding. A powerful methodology for this purpose is quantitative crosslinking-mass spectrometry (QCLMS). ebi.ac.uked.ac.ukrappsilberlab.org This approach often utilizes isotopically labeled versions of the this compound, such as the deuterated (BS3-d4) and non-deuterated (BS3-d0) forms. ebi.ac.uknih.gov
By treating cells in different states (e.g., with and without ligand stimulation) with the different isotopic forms of BS3, researchers can quantify changes in protein interactions and conformational rearrangements. ebi.ac.uked.ac.uknih.gov For example, a cell population in a basal state can be treated with BS3-d0, while a second population stimulated with a specific ligand is treated with BS3-d4. The two cell populations are then combined, and the crosslinked proteins are analyzed by mass spectrometry. The relative abundance of the d0 and d4-labeled crosslinked peptides provides a quantitative measure of how the ligand stimulation has altered the protein interactions. nih.gov
A study on the human complement protein C3 and its activated form C3b provides a clear example of this methodology. Although not a cell-based study, it demonstrates the principle of using BS3-d0 and BS3-d4 to probe conformational changes. The researchers crosslinked C3 and C3b separately with either BS3-d0 or BS3-d4. By comparing the ratios of the resulting crosslinked peptides, they were able to quantify the structural rearrangements that occur upon activation of C3 to C3b. ebi.ac.uked.ac.ukbiorxiv.org
The general workflow for a quantitative crosslinking experiment to study ligand-induced changes in a cell surface receptor's interactome is as follows:
| Step | Description | State 1 (e.g., Unstimulated) | State 2 (e.g., Ligand-Stimulated) |
| 1. Cell Treatment | Cells are either left untreated or stimulated with a specific ligand for a defined period. | No treatment | Incubation with ligand |
| 2. Crosslinking | Cells are treated with an isotopic version of the this compound. | BS3-d0 | BS3-d4 |
| 3. Quenching | The crosslinking reaction is stopped with a quenching buffer. | Tris or glycine | Tris or glycine |
| 4. Cell Pooling and Lysis | The two cell populations are combined, and the cells are lysed. | \multicolumn{2}{c | }{Pooled Lysate} |
| 5. Protein Complex Isolation | The receptor of interest and its crosslinked partners are purified. | \multicolumn{2}{c | }{Affinity Purification} |
| 6. Sample Preparation for MS | The isolated complexes are digested into peptides. | \multicolumn{2}{c | }{Proteolytic Digestion} |
| 7. LC-MS/MS Analysis | The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry. | \multicolumn{2}{c | }{Data Acquisition} |
| 8. Data Analysis | The relative abundance of d0 and d4-labeled crosslinked peptides is determined. | \multicolumn{2}{c | }{Quantification of Changes} |
This powerful approach allows for the identification of not only which proteins interact with a receptor but also how these interactions are modulated by the binding of a ligand, providing dynamic insights into cell signaling and other biological processes.
Iv. Advanced Analytical Techniques for Characterization of Bs3 Crosslinked Systems
Cross-Linking Mass Spectrometry (XL-MS/CLMS)
Cross-linking mass spectrometry (XL-MS) has become an indispensable tool for mapping protein-protein interactions and defining the architecture of protein complexes. huji.ac.il The process involves covalently linking interacting proteins using a chemical agent like BS3. huji.ac.ilnih.gov The cross-linked proteins are then enzymatically digested, and the resulting peptide mixture is analyzed by mass spectrometry to identify the specific amino acid residues that have been linked. huji.ac.ilnih.gov This information provides distance constraints that are crucial for understanding the three-dimensional structure of proteins and their complexes. nih.gov
The use of isotopically labeled versions of BS3, such as a mixture of the light (d0) and heavy (d4) forms, is a common strategy to aid in the detection and identification of cross-linked peptides. nih.gov Peptides containing the cross-linker will appear as a characteristic doublet in the mass spectrum, separated by a specific mass difference, which facilitates their identification, especially for low-abundance species. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Peptide Identification
Following enzymatic digestion of the BS3-crosslinked protein complex, the resulting complex mixture of peptides is typically separated using liquid chromatography (LC) before being introduced into the mass spectrometer. nih.govbiorxiv.org This separation step is critical as it reduces the complexity of the mixture entering the mass spectrometer at any given time, thereby improving the chances of detecting and identifying low-abundance cross-linked peptides. nih.gov
The separated peptides are then ionized and analyzed in the mass spectrometer. In a typical LC-MS/MS experiment, the mass-to-charge ratio (m/z) of the intact peptide ions (MS1 scan) is first measured. Selected peptide ions are then fragmented, and the m/z of the resulting fragment ions (MS2 or tandem MS scan) is measured. biorxiv.org The fragmentation pattern provides sequence information that is used to identify the peptides. For cross-linked peptides, this process is more complex as the fragmentation spectrum contains information from two different peptide chains linked by the BS3 cross-linker. biorxiv.org
Tandem Mass Spectrometry Fragmentation Techniques in XL-MS
Tandem mass spectrometry (MS/MS) is at the heart of identifying cross-linked peptides. Various fragmentation techniques are employed to break the peptide backbone and the cross-linker itself, generating a series of fragment ions that can be used to deduce the sequences of the linked peptides.
The analysis of MS/MS data allows for the differentiation between two types of cross-links:
Inter-molecular cross-links: These occur between two different protein subunits, providing direct evidence of a protein-protein interaction and pinpointing the interface of interaction. nih.govacs.org
Intra-molecular cross-links: These occur between two amino acid residues within the same protein, providing distance constraints that are valuable for understanding the protein's three-dimensional folding and conformation. nih.govacs.org
The identification of these cross-linked peptides from complex MS/MS spectra is a significant challenge due to the presence of fragment ions from both peptide chains. nih.gov Specialized software is required to interpret these complex spectra and accurately identify the linked peptides. nih.gov
During the cross-linking reaction with BS3, the N-hydroxysuccinimide (NHS) esters at either end of the cross-linker can react with primary amines on the protein or undergo hydrolysis by reacting with water. thermofisher.com This hydrolysis reaction is a competing process and results in the formation of byproducts where one or both ends of the BS3 molecule are hydrolyzed and not attached to a peptide. biorxiv.org It is crucial to distinguish these hydrolysis byproducts from true cross-linked products during data analysis.
One method to aid in this distinction is the use of heavy-isotope labeled water (H₂¹⁸O) during the enzymatic digestion step. Peptides will incorporate ¹⁸O atoms at their C-termini. An inter-molecularly cross-linked peptide will have two C-termini and can thus incorporate multiple ¹⁸O atoms, leading to a characteristic mass shift that helps to confirm its identity and distinguish it from singly modified or unmodified peptides. acs.org
Bioinformatics and Software Tools for XL-MS Data Analysis
The complexity of XL-MS data necessitates the use of specialized bioinformatics software for accurate analysis and interpretation. These tools are designed to handle the unique challenges of identifying cross-linked peptides from complex tandem mass spectra.
A variety of software tools have been developed to automate the identification of cross-linked peptides from MS data. These programs employ different algorithms to match experimental MS/MS spectra with theoretical spectra generated from protein sequence databases.
Key features of these software tools often include:
The ability to specify the cross-linking reagent used (e.g., BS3) and its specific reactivity. nih.govnih.gov
Consideration of variable modifications, such as oxidation of methionine residues. biorxiv.orgnih.gov
Scoring algorithms to rank the confidence of peptide-spectrum matches. nih.gov
Estimation of false discovery rates (FDR) to control for incorrect identifications. nih.gov
Below is an interactive table summarizing some of the commonly used software for analyzing BS3 cross-linking data:
| Software | Key Features | Relevant Research Findings |
| pLink | Can identify cross-linked peptides from large databases and works with both light and heavy isotopically labeled cross-linkers. nih.govnih.gov It visualizes spectra matches for manual validation. nih.gov | Successfully used to identify inter- and intra-molecular cross-links in a human SAGA HAT subcomplex using d0/d4-labeled BS3. nih.gov |
| xQuest | Designed to identify peptides modified with both light and heavy cross-linkers. nih.gov It is a generic tool suitable for various cross-linkers but may be limited to smaller databases. nih.gov | Utilized alongside pLink to analyze the interaction network of the human SAGA HAT subcomplex. nih.gov |
| XLinkX | A software tool that can identify chemically cross-linked peptides and supports various types of cross-linkers. thermofisher.com It is particularly useful for analyzing data from cleavable cross-linkers. nih.govthermofisher.com | Has been used to identify high-confidence BS3 cross-links in studies of protein-virus interactions. researchgate.net |
| ProteinProspector | A suite of tools that can identify cross-linked peptides by treating them as single peptides with a large modification. nih.govnih.gov | A long-standing tool in the field of proteomics and XL-MS data analysis. escholarship.orgacs.org |
These software tools are essential for extracting meaningful biological information from XL-MS experiments, enabling researchers to build detailed models of protein structures and interaction networks. nih.gov The continuous development of these bioinformatics resources is crucial for advancing the field of structural proteomics.
Addressing Challenges in Large-Scale Proteome-Wide Studies
The application of BS3 in proteome-wide cross-linking mass spectrometry (XL-MS) presents significant challenges. Early cross-linkers like BS3, while effective for purified proteins, are difficult to apply to highly complex samples such as cell lysates or tissues. biorxiv.org A primary obstacle is the sheer complexity of the resulting peptide mixture after enzymatic digestion, where cross-linked peptides are often present in very low abundance compared to linear, unmodified peptides. nih.gov This scenario is often described as searching for a "needle in a haystack". nih.gov
A major computational hurdle is known as the "N² problem," where the search space for identifying peptide pairs scales quadratically with the number of linear peptides, complicating spectral identification and increasing the risk of false discoveries. biorxiv.org Consequently, proteome-wide studies using non-cleavable linkers like BS3 often exhibit a bias towards identifying cross-links on high-abundance proteins. biorxiv.org To manage this complexity, analyses may be restricted to manually curated databases of more abundant proteins rather than searching against an entire proteome. biorxiv.org The development of newer, MS-cleavable cross-linkers has helped to mitigate some of these challenges, making large-scale studies more feasible. biorxiv.org
Quantitative Cross-Linking Mass Spectrometry (qXL-MS)
Quantitative cross-linking mass spectrometry (qXL-MS) has emerged as a powerful technology for providing information on changes in protein conformations and interactions within their native environments. nih.gov This method allows for the comparison of different structural states of proteins or protein complexes by quantifying the relative abundance of specific cross-links between these states. nih.gov
Isotopic Labeling Approaches for Relative Quantification
Isotopic labeling is a cornerstone of qXL-MS, enabling the relative quantification of cross-links between two or more samples. This can be achieved through metabolic labeling or by using isotope-coded cross-linkers. nih.gov
Isotope-Labeled Cross-Linkers : This common approach utilizes light (d0) and heavy (d4 or d12) isotopic versions of BS3. nih.govnih.gov In a typical experiment, two different protein states (e.g., C3 and C3b) are cross-linked separately, one with the light BS3-d0 and the other with the heavy BS3-d4. biorxiv.org The samples are then mixed, digested, and analyzed by LC-MS/MS. Cross-linked peptides appear as doublet signals in the mass spectrum, separated by the mass difference of the isotopes (e.g., 4 Da). biorxiv.org The intensity ratio of these light and heavy signals provides a quantitative measure of the conformational differences between the two protein states. biorxiv.org To ensure accuracy, a "label-swapped" replica, where the labeling scheme is reversed, is an essential part of the workflow to expose and prevent hidden quantification errors. researchgate.net
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) : In this strategy, living cells are cultured in media containing either normal ("light") or heavy isotope-labeled amino acids (e.g., ¹³C₆-lysine). nih.gov This results in two distinct cell populations where all proteins are either light or heavy. Following cell lysis, cross-linking is performed with unlabeled BS3. The relative quantification of cross-links is then determined from the MS1 signal of the light and heavy cross-linked peptide pairs. nih.gov While SILAC can offer wider mass shifts that may improve quantitative accuracy, challenges related to MS1 signal quantitation can limit its efficiency in highly complex systems. nih.gov
| Approach | Method | Advantages | Challenges |
|---|---|---|---|
| Isotope-Labeled Cross-Linker (e.g., BS3-d0/d4) | Proteins in different states are cross-linked with "light" and "heavy" versions of BS3, then mixed for analysis. biorxiv.org | Applicable to in vitro and in vivo samples. Does not require metabolic labeling. | Can reduce the number of identified cross-links. nih.goved.ac.uk Requires specialized software for automated quantitation. nih.gov Small mass difference can lead to isotope cluster overlap. nih.gov |
| SILAC | Cells are metabolically labeled with "light" or "heavy" amino acids before protein extraction and cross-linking with unlabeled BS3. nih.gov | Wider mass shifts in MS1 scans may improve quantitative accuracy. nih.gov Labeling occurs in a native cellular environment. | Limited to cell culture systems. MS1 signal quantitation can be challenging in complex systems, potentially limiting efficiency. nih.gov |
Reporter Ion Signatures for Enhanced Identification Confidence
Reporter ions are specific, predictable fragments generated during tandem mass spectrometry (MS/MS or MS3) that enhance the confidence of peptide identification. While standard BS3 does not inherently produce reporter ions, the concept is central to advanced qXL-MS strategies. The development of novel cross-linkers, such as Protein Interaction Reporters (PIRs), incorporates isobaric tags that release reporter ions upon fragmentation. nih.gov This approach provides an additional layer of evidence for the presence of a cross-link and allows for multiplexed quantification. nih.gov
For workflows using conventional cross-linkers like BS3, a related strategy to improve signal quality involves using MS3 fragmentation. In this method, a specific fragment ion from an initial MS/MS scan is isolated and fragmented again. This process can generate cleaner reporter ion signals for quantification, mitigating the issue of interfering ions that can co-isolate with the target peptide in complex mixtures. matrixscience.com The use of reporter ion signatures, whether from specialized cross-linkers or advanced fragmentation techniques, represents a valuable approach to increase confidence in the identification and quantification of cross-linked peptides. nih.gov
Electrophoretic Methods for Crosslinking Assessment
Electrophoretic methods are fundamental, accessible techniques used to visualize and provide an initial assessment of the extent and specificity of a BS3 cross-linking reaction.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE separates proteins based on their apparent molecular weight. When proteins are successfully cross-linked by BS3, their molecular weight increases, causing them to migrate more slowly through the gel. researchgate.netthermofisher.com This results in the appearance of new, higher molecular weight bands or a "smear" on the gel compared to the non-cross-linked control sample. researchgate.net This "band shifting" provides direct visual evidence that the cross-linking reaction has occurred. nih.gov Researchers often perform a titration experiment, varying the concentration of BS3, and use SDS-PAGE to determine the optimal cross-linker-to-protein ratio that promotes the formation of specific complexes while avoiding excessive, unspecific aggregation. maxperutzlabs.ac.at
| Observation on Gel | Interpretation |
|---|---|
| Disappearance or decreased intensity of monomer bands | The monomeric protein has been consumed in the cross-linking reaction. |
| Appearance of new, distinct bands at higher molecular weights | Formation of specific, discrete cross-linked complexes (e.g., dimers, trimers). nih.gov |
| Appearance of a high molecular weight smear | Formation of a heterogeneous mixture of cross-linked species or larger aggregates. thermofisher.com |
| Protein retained in the stacking gel/well | Formation of very large, insoluble aggregates, often due to excessive cross-linking. maxperutzlabs.ac.at |
Western Blotting for Specific Protein Detection
Following separation by SDS-PAGE, Western blotting is used to detect specific proteins of interest within the mixture of cross-linked products. thermofisher.com The proteins are transferred from the gel to a membrane, which is then probed with an antibody specific to the target protein. nih.govresearchgate.net If the protein of interest has been cross-linked to another protein, the antibody will detect a band at a higher molecular weight corresponding to the cross-linked complex. nih.gov This method is crucial for confirming the participation of a specific protein in an interaction and verifying that the higher molecular weight bands observed on SDS-PAGE are not merely artifacts. nih.govnih.gov
Integration with Affinity Purification Techniques
Co-Immunoprecipitation (Co-IP) is a powerful technique used to identify and study protein-protein interactions within the native context of a cell lysate. The core principle involves using a specific antibody to capture a target protein (the "bait"), which in turn pulls down any associated proteins (the "prey") that are part of its complex. However, a significant challenge in Co-IP is the potential loss of physiologically relevant but weak or transient protein interactions during the numerous incubation and wash steps required by the procedure. plos.org
The integration of Bis(sulfosuccinimidyl)suberate (BS3) crosslinking provides a robust solution to this problem by stabilizing these interactions before cell lysis or during the immunoprecipitation process. thermofisher.com As a water-soluble, amine-reactive crosslinker, BS3 covalently links interacting proteins that are in close proximity, effectively "freezing" the protein complex. thermofisher.com This stabilization ensures that even transient interactors remain bound to the bait protein throughout the Co-IP workflow, significantly enhancing their detection. plos.orgthermofisher.com
The application of BS3 prior to immunoprecipitation is particularly advantageous for capturing labile complexes that would otherwise dissociate under the non-denaturing conditions of standard Co-IP lysis buffers. plos.org By converting a transient interaction into a stable, covalent bond, researchers can employ more stringent wash conditions to reduce non-specific background binding without risking the loss of true binding partners. This leads to a higher signal-to-noise ratio and greater confidence in the identification of interacting proteins. nih.gov
The benefits of incorporating BS3 into Co-IP workflows are summarized in the table below.
| Feature | Description | Benefit in Co-IP |
| Stabilization of Interactions | Covalently links primary amines of adjacent proteins. | Captures and preserves weak or transient protein-protein interactions that would otherwise be lost. thermofisher.com |
| Increased Yield | Prevents dissociation of protein complexes during incubation and washing steps. | Enhances the recovery and subsequent detection of interacting partners. plos.org |
| Improved Signal-to-Noise Ratio | Allows for more stringent wash conditions to be used. | Reduces non-specific protein binding to the beads, leading to cleaner results and more reliable data. nih.gov |
| Water-Solubility | BS3 is hydrophilic and membrane-impermeable. | Limits crosslinking to proteins in aqueous compartments and on the cell surface when used with intact cells. thermofisher.com |
This table summarizes the key advantages of using BS3 to enhance Co-Immunoprecipitation experiments.
A critical step in immunoprecipitation is the attachment, or immobilization, of the specific antibody to a solid support, typically agarose (B213101) or magnetic beads. creative-proteomics.com This allows for the efficient capture and separation of the antibody-antigen complex from the complex mixture of the cell lysate. thermofisher.com A common technical issue in IP and Co-IP is the co-elution of the antibody heavy and light chains (approximately 50 kDa and 25 kDa, respectively) with the target antigen during the final elution step. This antibody contamination can obscure the detection of proteins of similar molecular weights in downstream analyses like SDS-PAGE and mass spectrometry. nih.govthermofisher.com
To circumvent this problem, BS3 is widely used to covalently and irreversibly immobilize the antibody onto the solid support. thermofisher.com Most commonly, antibodies are first bound via their Fc region to Protein A or Protein G, which is pre-coupled to the beads. This initial binding orients the antibody so that its antigen-binding sites are accessible. nih.gov Following this, BS3 is added to the mixture. The N-hydroxysuccinimide (NHS) esters at both ends of the BS3 molecule react with primary amines on the antibody and the Protein A/G, forming stable amide bonds. thermofisher.com This crosslinking step permanently attaches the antibody to the bead, preventing it from leaching during the elution of the captured antigen. nih.govthermofisher.com
This covalent immobilization strategy results in a reusable affinity support with a stable antibody linkage, leading to purer antigen preparations free from significant antibody contamination. nih.gov While effective, care must be taken as the crosslinking process itself can sometimes affect the antibody's antigen-binding capacity, although this is not a common issue with Fc-oriented immobilization. nih.govpreprints.org
A generalized protocol for using BS3 to crosslink antibodies to Protein A/G beads is outlined in the following table.
| Step | Action | Purpose |
| 1. Antibody Binding | Incubate the specific antibody with Protein A or Protein G coated beads. | To allow the antibody to bind to the beads via its Fc region in an oriented fashion. thermofisher.com |
| 2. Washing | Wash the beads with a conjugation buffer (e.g., Sodium Phosphate, NaCl, pH 7-9). | To remove any unbound antibody. thermofisher.com |
| 3. Crosslinking | Resuspend the beads in a freshly prepared solution of 5 mM BS3 in conjugation buffer. Incubate for 30 minutes at room temperature. | To initiate the covalent crosslinking reaction between the antibody and the Protein A/G on the beads. thermofisher.com |
| 4. Quenching | Add a quenching buffer (e.g., 1M Tris-HCl) and incubate for 15 minutes. | To stop the crosslinking reaction by neutralizing any remaining reactive BS3. thermofisher.com |
| 5. Final Washes | Wash the crosslinked beads multiple times with a suitable buffer (e.g., PBST or IP buffer). | To remove quenching buffer and any non-covalently bound proteins. thermofisher.com |
| 6. Application | The beads with the covalently immobilized antibody are now ready for use in immunoprecipitation. | To proceed with the capture of the target antigen and its interacting partners from a cell lysate. |
This table presents a typical workflow for the covalent immobilization of antibodies onto Protein A/G beads using the BS3 crosslinker.
V. Research Applications and Biological Insights Derived from Bs3 Crosslinking
Probing Protein Conformational Dynamics
Proteins are not static entities; they undergo conformational changes in response to various stimuli, such as the binding of ligands or the addition of post-translational modifications (PTMs). nih.gov These structural shifts are often crucial for protein function. Quantitative cross-linking strategies using BS3 can detect and quantify these dynamic changes. nih.govbiorxiv.org
A sophisticated quantitative cross-linking method utilizes stable isotope-labeled versions of BS3, such as the deuterated BS3-d4, in conjunction with the non-deuterated BS3-d0. nih.govbiorxiv.org In this approach, a protein is studied in two states: its unbound (apo) form and its ligand-bound form. The apo form is cross-linked with one isotopic variant of BS3 (e.g., BS3-d0), while the ligand-bound form is cross-linked with the other (e.g., BS3-d4). nih.gov The two samples are then mixed, digested, and analyzed by mass spectrometry.
Cross-linked peptides from regions unaffected by ligand binding will appear as 1:1 doublets in the mass spectrum, separated by the mass difference of the isotopes (4 Da for BS3-d4). biorxiv.org However, if a conformational change alters the distance between potential cross-linking sites, the efficiency of the cross-linking reaction at that site will change. nih.gov This results in a change in the intensity ratio of the isotopic pair, providing a direct readout of the structural rearrangement. nih.gov This technique was successfully used to map the extensive conformational changes that occur when complement component C3 is activated to C3b. biorxiv.org
| Protein/Complex | Stimulus | Comparative BS3 Cross-linking Methodology | Key Outcome |
|---|---|---|---|
| Complement Component C3 | Proteolytic activation to C3b | C3 was cross-linked with BS3-d0 and C3b with BS3-d4 (and vice-versa in a label-swap experiment). Samples were mixed, digested, and analyzed by LC-MS/MS. biorxiv.org | Quantified changes in cross-link yields revealed regions of significant conformational change, consistent with known crystal structures, and identified new structural transitions. biorxiv.org |
| ATP synthase | Dephosphorylation (PTM) | The untreated complex was cross-linked with BS3-d0 and the dephosphorylated complex with BS3-d4. Ratios of labeled to unlabeled cross-linked peptides were measured. nih.gov | The method successfully quantified changes in subunit interactions and protein conformation driven by the change in phosphorylation state. nih.gov |
The same comparative cross-linking strategy used for studying ligand binding can be applied to investigate conformational changes driven by PTMs. nih.gov Many proteins are regulated by modifications such as phosphorylation, acetylation, or methylation, which can induce structural transitions that alter protein activity or interaction partners. By comparing the cross-linking patterns of a protein before and after enzymatic modification, researchers can map the structural consequences of a specific PTM. nih.gov
Oligomerization States and Their Dynamic Transitions
The chemical crosslinker Bis(sulfosuccinimidyl) suberate (B1241622) (BS3) is instrumental in the study of protein oligomerization, providing critical insights into the formation and dynamics of protein complexes. By covalently linking interacting subunits, BS3 effectively "freezes" them in their native state, allowing for the analysis of oligomeric structures that might otherwise be too transient to capture. researchgate.net This technique is particularly valuable for stabilizing oligomers for analysis by methods such as SDS-PAGE and Western blotting. researchgate.net
One of the key advantages of BS3 is its ability to distinguish between different oligomeric states of a protein. For instance, in the study of amyloid-β (Aβ) peptides, which are implicated in Alzheimer's disease, BS3 has been shown to be more sensitive than other crosslinkers like glutaraldehyde (B144438) in identifying various Aβ1-42 aggregates. nih.gov It can effectively capture monomers, ADDLs (amyloid-β-derived diffusible ligands), and protofibrils, allowing researchers to better understand the aggregation process. nih.gov
Furthermore, the use of isotopically labeled BS3, such as the deuterated BS3-d4, in combination with its non-deuterated (BS3-d0) counterpart, enables quantitative analysis of conformational changes and dynamic transitions between oligomerization states. nih.govbiorxiv.org By crosslinking different conformational states with the light and heavy versions of the crosslinker, researchers can use mass spectrometry to quantify the relative abundance of different cross-linked peptides, providing a direct measure of the stimulus's effect on protein interactions and oligomerization. nih.gov This comparative cross-linking strategy is a powerful tool for investigating dynamic protein complexes and their responses to various stimuli, such as ligand binding or post-translational modifications. nih.gov
Structural Elucidation of Challenging Protein Systems
BS3 crosslinking, coupled with mass spectrometry (XL-MS), has emerged as a powerful technique for probing the three-dimensional architecture of complex and dynamic protein systems that are often intractable by traditional high-resolution methods like X-ray crystallography. huji.ac.il
For example, in the study of labile complexes, mild crosslinking with BS3 can prevent particle denaturation during cryo-EM sample preparation, leading to higher-resolution structures. nih.gov The cross-linker helps to "lock in" the native conformation of the complex, reducing heterogeneity and improving the quality of the final reconstruction. cryosparc.com The cross-linking data can then be used to validate the cryo-EM model, ensuring that the arrangement of subunits is consistent with the experimentally determined distance constraints. nih.gov
Complementarity with Computational Modeling for 3D Structure Refinement
The distance restraints generated from BS3 crosslinking experiments serve as crucial inputs for computational modeling algorithms to build and refine three-dimensional models of protein complexes. nih.gov The maximal distance between two cross-linked lysine (B10760008) residues by BS3 is approximately 30 Å, which includes the 11.4 Å spacer arm of the crosslinker and the length of the two lysine side chains. nih.govelifesciences.org This information significantly narrows down the conformational space that needs to be explored during the modeling process. nih.gov
By integrating BS3 crosslinking data with computational modeling, researchers can generate more accurate and detailed structural models of protein assemblies. This approach has been successfully applied to various challenging systems, providing valuable insights into their architecture and function. The combination of experimental data from BS3 crosslinking and the predictive power of computational modeling offers a robust strategy for elucidating the structure of complex biological machinery.
Specific Biological Systems Studied with BS3 Crosslinking (Examples)
BS3 has proven to be a valuable tool in the study of receptor interactomes, which are the networks of proteins that interact with a specific receptor. frontiersin.org The transient and often low-affinity nature of these interactions makes them difficult to study using traditional biochemical methods. frontiersin.org Chemical crosslinking with BS3 can stabilize these interactions, allowing for the isolation and identification of receptor-binding partners. frontiersin.org
In the case of the nicotinic acetylcholine (B1216132) receptor (nAChR), BS3 has been used to crosslink the receptor and its interacting proteins after solubilization from the cell membrane. frontiersin.org This approach has enabled the identification of dynamic changes in the nAChR interactome in response to nicotine (B1678760) activation. frontiersin.org For example, BS3 crosslinking, followed by immunoprecipitation and mass spectrometry, has revealed the association of proteins like GAP-43 and CaM with the α7 nAChR in developing neural cells. frontiersin.org This demonstrates the power of BS3 in capturing the dynamic nature of receptor-protein interactions and providing insights into the signaling pathways they mediate. frontiersin.org
Photosystem II Complex Component Interactions (e.g., PsbP and PsbQ)
The Photosystem II (PSII) complex, a crucial component of the photosynthetic machinery, is a large, multi-subunit assembly whose intricate network of interactions has been elucidated with the help of BS3 crosslinking. frontiersin.orgbrylinski.org Specifically, BS3 has been instrumental in probing the interactions of the extrinsic subunits PsbP and PsbQ, which are essential for oxygen evolution in higher plants. researchgate.netnih.gov
Using BS3, researchers have identified direct interactions between PsbP and PsbQ. researchgate.net Mass spectrometry analysis of the cross-linked products revealed that specific residues on PsbP, namely Lysine-96 and Tyrosine-93, are in close proximity (within 11.4 Å) to the N-terminus of PsbQ. nih.gov These findings have provided critical distance constraints for modeling the arrangement of these subunits on the lumenal surface of the PSII complex. nih.gov Furthermore, BS3 crosslinking has also been used to detect interactions between PsbP and other PSII subunits, such as PsbE and the light-harvesting protein CP26, providing a more comprehensive picture of the organization of the PSII supercomplex. nih.govsemanticscholar.org
Interactive Data Table: BS3 Crosslinking Applications in Biological Systems
| Biological System | Interacting Proteins | Key Findings from BS3 Crosslinking |
| Nicotinic Acetylcholine Receptor | α7 nAChR, GAP-43, CaM | Revealed dynamic changes in the receptor's interactome upon nicotine activation. frontiersin.org |
| Photosystem II | PsbP, PsbQ | Identified direct interaction and proximity between specific residues of PsbP and PsbQ. researchgate.netnih.gov |
| Photosystem II | PsbP, PsbE, CP26 | Detected interactions between PsbP and other intrinsic and light-harvesting subunits. nih.govsemanticscholar.org |
Ribosome Assembly Factor Complexes (e.g., Las1-Grc3)
Ribosome biogenesis is a fundamental cellular process that involves a large number of assembly factors. The Las1-Grc3 complex is a key player in the processing of precursor ribosomal RNA (pre-rRNA). BS3 crosslinking has been instrumental in elucidating the structure and function of this complex.
Researchers utilized BS3 to covalently link the Las1 and Grc3 proteins, stabilizing their interaction for structural analysis by cryo-electron microscopy (cryo-EM). ed.ac.uk This approach was crucial for understanding the coordination between the endoribonuclease activity of Las1 and the polynucleotide kinase activity of Grc3. springernature.comu-tokyo.ac.jp The crosslinking data, combined with structural studies, revealed that Las1 and Grc3 assemble into a tetrameric complex, which is essential for competent rRNA processing. u-tokyo.ac.jp This tetrameric arrangement, captured through BS3 crosslinking, provided mechanistic insights into how Grc3 guides Las1 for specific cleavage of pre-rRNA at the C2 site. u-tokyo.ac.jp
Detailed analysis of the BS3 crosslinked Las1-Grc3 complex has provided a deeper understanding of the molecular crosstalk between these two enzymes. ed.ac.uk The insights gained from these studies highlight the importance of their coordinated action in the intricate process of ribosome synthesis. springernature.com
Table 1: Research Findings on Las1-Grc3 Ribosome Assembly Factor Complex using BS3 Crosslinking
| Finding | Method | Significance | Reference |
| Stabilization of Las1-Grc3 complex | BS3 Crosslinking, Cryo-EM | Enabled structural analysis of the enzyme complex. | ed.ac.uk |
| Tetrameric assembly of Las1-Grc3 | BS3 Crosslinking, In vitro assays | Revealed the functional architecture required for competent rRNA processing. | u-tokyo.ac.jp |
| Grc3-guided Las1 cleavage | BS3 Crosslinking, Functional assays | Elucidated the mechanism of specific pre-rRNA cleavage at the C2 site. | u-tokyo.ac.jp |
Amyloid-β Peptide Aggregation and Oligomer Characterization
The aggregation of amyloid-β (Aβ) peptides is a central event in the pathogenesis of Alzheimer's disease. Studying the transient and heterogeneous oligomeric species of Aβ is challenging due to their instability. BS3 crosslinking has emerged as a valuable technique to stabilize these oligomers for detailed characterization. frontiersin.orgnih.govtdl.org
BS3 has been shown to be more suitable than other crosslinkers, such as glutaraldehyde, for analyzing Aβ oligomers because it does not lead to excessive crosslinking. frontiersin.orgnih.gov This allows for the preservation of the native oligomeric states for analysis by techniques like electrophoresis and electron microscopy. frontiersin.orgnih.gov By using BS3 to crosslink Aβ1-42 oligomers, researchers have been able to effectively analyze their behavior both in solution and in the presence of phospholipid membranes. frontiersin.orgnih.gov
The use of BS3 has provided an efficient method for assessing the aggregation states of Aβ, which is crucial for understanding the molecular mechanisms of Alzheimer's disease and for the development of therapeutic strategies targeting Aβ oligomerization. frontiersin.orgtdl.org
Table 2: Characterization of Amyloid-β Peptide Aggregation with BS3 Crosslinking
| Application | Key Finding | Advantage of BS3 | Reference |
| Aβ Oligomer Stabilization | BS3 effectively crosslinks Aβ1-42 oligomers for analysis. | More suitable than glutaraldehyde, avoiding excessive crosslinking. | frontiersin.orgnih.gov |
| Analysis of Aggregation States | Enables characterization of Aβ oligomers in solution and in membranes. | Preserves native oligomeric states for electrophoresis and electron microscopy. | frontiersin.orgnih.gov |
| Understanding Disease Mechanism | Provides a method to study toxic Aβ oligomers implicated in Alzheimer's disease. | Facilitates the study of protein aggregation in a pathological context. | frontiersin.orgtdl.org |
ATP Synthase Conformational Studies
ATP synthase is a complex molecular machine that plays a central role in cellular energy conversion. nih.goved.ac.uk It undergoes significant conformational changes during its catalytic cycle of ATP synthesis and hydrolysis. researchgate.netresearchgate.net Probing these dynamic changes is key to understanding its mechanism. A comparative crosslinking strategy employing deuterated and non-deuterated forms of BS3 has been developed to investigate these conformational shifts.
This innovative approach involves crosslinking the ATP synthase complex in two different states (e.g., with and without a stimulus such as dephosphorylation) using light (d0) and heavy (d4) isotopes of BS3, respectively. The subsequent analysis by mass spectrometry allows for the quantification of changes in subunit interactions, providing a direct readout of the conformational changes that have occurred. This method has been successfully applied to quantify changes in subunit interactions within the chloroplast ATP synthase induced by dephosphorylation, highlighting a regulatory role for this post-translational modification.
The BS3 crosslinking data, in conjunction with structural modeling, has provided insights into the flexibility of different regions of the ATP synthase complex and how these change in response to regulatory signals. tdl.org This approach is broadly applicable for studying conformational dynamics in other large protein complexes.
Table 3: Insights into ATP Synthase Conformation from BS3 Crosslinking Studies
| Technique | Observation | Implication | Reference |
| Comparative Crosslinking (BS3-d0/d4) | Quantified changes in subunit interactions upon dephosphorylation. | Revealed a regulatory role for phosphorylation in modulating ATP synthase conformation and nucleotide binding. | |
| Crosslinking Mass Spectrometry | Identified crosslinks between different subunits, including flexible termini. | Provided distance constraints for structural modeling and highlighted dynamic regions of the complex. | tdl.org |
| Probing Subunit Interfaces | Revealed two different conformations of the ε-subunit. | Suggested a mechanism for the regulation of ATPase activity through conformational changes in key subunits. |
SAGA HAT Subcomplex Proximity Mapping
The Spt-Ada-Gcn5 acetyltransferase (SAGA) complex is a large, multi-subunit transcriptional coactivator that plays a critical role in gene regulation through histone modification. Understanding the intricate architecture of its histone acetyltransferase (HAT) subcomplex is crucial for deciphering its function. BS3 crosslinking coupled with mass spectrometry has been a powerful tool for mapping the protein-protein interactions within this subcomplex.
By applying BS3 to a recombinant human SAGA HAT subcomplex, researchers were able to confirm its heterotetrameric stoichiometry. The use of isotopically labeled BS3 (d0-d4) facilitated the identification of both intra- and inter-subunit crosslinks. The resulting network of crosslinked peptides revealed a strong interaction network between the GCN5, ADA2B, and ADA3 subunits. Furthermore, the data indicated that the SGF29 subunit interacts with GCN5 and ADA3, but not with ADA2B.
These proximity constraints, derived from BS3 crosslinking, were integrated with molecular modeling to propose a low-resolution interaction model for the human SAGA HAT subcomplex. This work demonstrates the potential of an integrative structural biology approach, where BS3 crosslinking provides essential distance information for elucidating the architecture of large, dynamic protein complexes.
Table 4: Proximity Mapping of the SAGA HAT Subcomplex using BS3 Crosslinking
| Finding | Technique | Significance | Reference |
| Heterotetrameric Stoichiometry Confirmed | BS3 Crosslinking, MALDI-MS | Determined the subunit composition of the SAGA HAT subcomplex. | |
| Protein Interaction Network Mapped | BS3 Crosslinking, LC-MS/MS | Identified specific interactions between GCN5, ADA2B, ADA3, and SGF29. | |
| Low-Resolution Interaction Model Proposed | Integrative Modeling with BS3 data | Provided a structural framework for understanding the architecture of the SAGA HAT subcomplex. |
Vi. Future Directions and Emerging Trends in Bs3 Based Research
Development of Enhanced BS3 Derivatives for Specialized Applications
The classic BS3 molecule is being reimagined through chemical modifications to create derivatives that answer specific experimental needs, particularly in quantitative and comparative studies. A significant area of development is the synthesis of isotopically labeled BS3 analogues.
These derivatives, such as deuterated BS3 (BS3-d4), contain heavy isotopes that introduce a specific mass shift in cross-linked peptides when analyzed by mass spectrometry. nih.govnih.gov This "heavy" and "light" labeling strategy is a cornerstone of quantitative cross-linking mass spectrometry (QCLMS). biorxiv.org In a typical QCLMS experiment, two different states of a protein or protein complex (e.g., before and after ligand binding) are cross-linked separately, one with normal "light" BS3 (BS3-d0) and the other with "heavy" BS3-d4. nih.govbiorxiv.org The samples are then mixed, digested, and analyzed together. The relative signal intensities of the light and heavy isotopic peak pairs for each cross-linked peptide provide a direct and quantitative measure of changes in protein conformation or interaction between the two states. nih.gov
Further advancements have led to the availability of multiple deuterated forms, such as BS3-d4 and BS3-d8, which enable multiplexing. nih.gov This allows for the simultaneous comparison of three or more different experimental conditions, providing a more nuanced view of dynamic molecular processes. nih.gov These enhanced derivatives are pivotal for moving beyond static structural snapshots to quantifying the subtle conformational changes that govern protein function. ed.ac.uk
| Derivative Name | Isotopic Label | Key Feature | Primary Application | Reference |
|---|---|---|---|---|
| BS3-d0 | None (Natural Abundance) | "Light" version used as a control or for one state in a comparative experiment. | Standard cross-linking; comparative studies. | nih.gov |
| BS3-d4 | 4 Deuterium atoms | "Heavy" version with a +4 Da mass shift compared to BS3-d0. | Quantitative Cross-Linking Mass Spectrometry (QCLMS) to compare two protein states. | nih.govbiorxiv.org |
| BS3-d8 | 8 Deuterium atoms | "Heavier" version with a +8 Da mass shift. | Multiplexed experiments to compare three or more conditions simultaneously. | nih.gov |
Automation and High-Throughput Approaches in BS3 Crosslinking Workflows
A major trend in proteomics, including BS3-based cross-linking, is the move towards automation to overcome the time-consuming bottlenecks of manual sample preparation. nih.govnih.gov The repetitive and multi-step nature of cross-linking workflows—from the cross-linking reaction itself to protein digestion, enrichment of cross-linked peptides, and sample cleanup—is well-suited for automation. nih.gov
Robotic systems are being developed to handle these processes, enabling the simultaneous preparation of many samples with high precision and reproducibility. nih.govrsc.org This automation is critical for enabling large-scale, high-throughput analyses, such as screening drug candidates or mapping extensive protein-protein interaction networks. nih.govrsc.org For example, a fully automated proteomics sample preparation platform can process 96 samples in just a few hours, a significant improvement in throughput compared to manual methods. rsc.org
Integrated workflows are also emerging that streamline the entire process from cross-linked sample to data acquisition. embopress.org These protocols often combine steps like sequential enzymatic digestion and size-exclusion chromatography (SEC) to better handle complex samples like cell lysates for proteome-wide analysis. embopress.orgacs.org Such high-throughput approaches are transforming chemical proteomics from a low-throughput, specialized technique into a powerful tool for large-scale discovery. nih.gov
Integration with Multi-Omics Data for Systems-Level Understanding
The distance constraints generated from BS3 cross-linking are increasingly being used not in isolation, but as part of an integrative structural biology approach. nih.gov By combining BS3-derived data with information from other structural and 'omics' techniques, researchers can build more accurate and comprehensive models of large molecular machines and cellular interaction networks. acs.org
Cross-linking mass spectrometry (CLMS) serves as a powerful complementary method to high-resolution techniques like cryo-electron microscopy (cryo-EM) and nuclear magnetic resonance (NMR) spectroscopy. nih.govhecklab.com While cryo-EM can provide detailed snapshots of stable protein complexes, BS3 cross-linking can capture information about dynamic regions and transient interactions in solution that may be missed by other methods. embopress.orgbiorxiv.org The distance restraints from BS3 are used to validate and refine cryo-EM maps and computational models of protein complexes. nih.gov
At a broader level, protein interaction data from BS3 experiments can be integrated with other systems-level data, such as genomics, transcriptomics, and other proteomics data. This multi-omics approach allows researchers to place structural information into a larger biological context, revealing how protein interaction networks are wired and rewired in response to cellular signals or in disease states. acs.org This convergence of data is essential for achieving a systems-level understanding of complex biological processes.
Addressing Current Limitations and Advancing Methodological Robustness
Despite its utility, BS3 cross-linking faces several challenges that are active areas of research. A key limitation is the inherent complexity of the data analysis. nih.gov Identifying cross-linked peptides from a background of abundant linear peptides is computationally demanding, and the risk of false-positive identifications is a significant concern. nih.govnih.gov
To address this, a new generation of specialized software tools has been developed. Programs like MeroX, xiSEARCH, CLMSVault, and XlinkX incorporate sophisticated algorithms and scoring systems to improve the accuracy and reliability of cross-link identification. embopress.orgacs.orghecklab.comnih.gov These tools are essential for the automated analysis of large-scale cross-linking datasets. nih.gov
Other methodological challenges include:
Hydrolysis: The N-hydroxysuccinimide (NHS) esters of BS3 are susceptible to hydrolysis in aqueous solution, which competes with the desired cross-linking reaction and reduces efficiency. plos.org
Non-specific Cross-linking: At high concentrations, BS3 can lead to extensive, non-specific cross-linking, resulting in large protein aggregates that are difficult to analyze. nih.govresearchgate.net Careful optimization of the cross-linker-to-protein ratio is crucial to minimize this effect. researchgate.net
Data Analysis Bottlenecks: Manual inspection and quantification of spectra are time-consuming and not feasible for large datasets. nih.govnih.gov
Current research focuses on optimizing reaction protocols, for instance by using sequential digestion to improve peptide detection, and developing more robust data analysis workflows. embopress.org The development of specialized quantification software, such as XiQ, is helping to automate the analysis of quantitative cross-linking data. nih.govacs.org These advancements in both wet-lab protocols and computational tools are continuously improving the robustness and reliability of BS3-based structural analysis.
Q & A
Q. What buffer conditions and pH ranges are optimal for BS3-mediated protein conjugation?
BS3 reacts efficiently with primary amines (e.g., lysine residues) in pH 7.5 buffers (range: 6.5–8.5). Avoid buffers containing competing primary amines (e.g., Tris, glycine). Phosphate-buffered saline (PBS) or HEPES are recommended. After conjugation, quench unreacted BS3 with 20–50 mM Tris or glycine for 15–30 minutes .
Q. How should BS3 Crosslinker disodium be prepared and stored to maintain stability?
Reconstitute BS3 in anhydrous DMSO or ultrapure water (up to 100 mM solubility in aqueous buffers). Aliquot and store at –20°C in desiccated, light-protected vials. Avoid repeated freeze-thaw cycles, as hydrolysis reduces reactivity. Pre-chilled buffers (4°C) are recommended for dissolution to minimize premature degradation .
Q. What experimental controls are critical when using BS3 to confirm covalent crosslinking specificity?
Include (1) a no-crosslinker control to assess non-specific aggregation, (2) a zero-timepoint control (quench immediately after adding BS3), and (3) a molar excess control (e.g., 10–20× molar excess of BS3 over target proteins). Validate crosslinking via SDS-PAGE under non-reducing conditions or mass spectrometry .
Advanced Research Questions
Q. How can this compound disodium be used to map transient protein-protein interactions while preserving native conformations?
Optimize crosslinking kinetics by using short incubation times (5–15 minutes at 4°C) and low BS3 concentrations (1–5 mM). Combine with crosslinking mass spectrometry (CLMS) to identify interaction interfaces. Validate using size-exclusion chromatography (SEC) or native PAGE to confirm complex integrity post-crosslinking .
Q. What strategies resolve discrepancies between BS3 crosslinking data and structural predictions (e.g., AlphaFold models)?
If crosslinking distances exceed BS3’s 11.4 Å spacer arm length, validate experimental conditions (e.g., pH, buffer compatibility) and repeat with shorter crosslinkers (e.g., DSS). Use CLMS to map intra-protein crosslinks and compare with AlphaFold-predicted structures. >90% of crosslinks should align within 30 Å of the model .
Q. How does BS3 compare to other homobifunctional crosslinkers (e.g., DSS, DTSSP) in membrane protein studies?
BS3’s sulfonate groups enhance water solubility (~100 mM in PBS), making it ideal for extracellular or hydrophilic domains. DSS (non-sulfonated) is preferred for intracellular/membrane-embedded targets due to higher hydrophobicity. DTSSP, a cleavable analog, allows post-analysis disulfide reduction for SDS-PAGE .
Q. Can BS3 be used in live-cell crosslinking without compromising membrane integrity?
No. BS3’s sulfonate groups prevent cell permeability. For intracellular targets, use membrane-permeable analogs (e.g., DSS) or electroporation to introduce BS3. Confirm viability via trypan blue exclusion post-treatment .
Data Analysis & Troubleshooting
Q. How to interpret unexpected high-molecular-weight bands in BS3 crosslinking experiments?
Non-specific aggregation may arise from excessive crosslinker concentrations or prolonged incubation. Titrate BS3 (1–10 mM) and reduce reaction time. Use SEC-MALS or dynamic light scattering (DLS) to distinguish specific complexes from aggregates .
Q. Why might BS3 fail to crosslink proteins with abundant lysine residues?
Lysine inaccessibility due to steric hindrance or post-translational modifications (e.g., acetylation). Test alternative crosslinkers targeting cysteine (e.g., SMCC) or carboxyl groups (e.g., EDC/sulfo-NHS). Perform protein denaturation (e.g., urea) to expose buried residues, but validate native interactions post-denaturation .
Methodological Integration
Q. How to integrate BS3 crosslinking with cryo-EM for structural biology studies?
Crosslink purified proteins at sub-stoichiometric BS3 ratios (1:1 molar ratio) to stabilize flexible regions without over-stabilizing non-native conformations. Use GraFix (gradient fixation) to isolate crosslinked complexes for cryo-EM grid preparation. Validate crosslinking sites via tandem MS/MS .
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